(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring. The tert-butyl ester group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, enabling further functionalization.

Mechanistic Insight : Acid-catalyzed cleavage proceeds via carbocation formation, stabilized by the tert-butyl group .

Thiazole Ring Functionalization

The 2-(methylamino)thiazole moiety undergoes electrophilic substitution and alkylation reactions.

Bromination at C-5 Position

Application : Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings .

Alkylation of Methylamino Group

Pyrrolidine Ring Modifications

The stereochemistry at the C-2 position directs regioselectivity in ring functionalization.

Oxidation of Pyrrolidine

Reductive Amination

| Reagents | Conditions | Product | Yield | Stereochemical Outcome | Source |

|---|---|---|---|---|---|

| NaBH₃CN, AcOH, MeOH | With aldehydes/ketones | C-2-alkylated pyrrolidine | 65–78% | Retention of (R)-config |

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings for biaryl synthesis.

Key Finding : The Boc group remains intact under Suzuki conditions (pH 7–9), but hydrolyzes in strongly basic media (pH >12) .

Stability Under Acidic Conditions

The compound’s hydrolytic stability was assessed for drug development:

| Condition | Degradation Pathway | Half-Life | Major Degradants | Source |

|---|---|---|---|---|

| 0.1 N HCl, 37°C | Thiazole ring opening | 2.1 h | Thiourea intermediate | |

| pH 4.0 buffer, 40°C | Boc deprotection | 48 h | Free pyrrolidine-thiazole |

Design Insight : Incorporating electron-withdrawing groups on the thiazole improves stability (e.g., 5-CF₃ extends half-life to 8.7 h) .

Biological Activity Correlations

Modifications impact pharmacological properties:

| Derivative | CDK4 IC₅₀ (nM) | Solubility (μg/mL) | Metabolic Stability (t₁/₂, min) | Source |

|---|---|---|---|---|

| Parent compound | 41 | 12.3 | 23 | |

| 5-Bromo analogue | 34 | 8.9 | 17 | |

| N-Demethylated analogue | 89 | 22.1 | 45 |

Trend : Bromination enhances kinase inhibition but reduces solubility; N-methylation optimizes metabolic stability .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound has shown promise as an anticancer agent through various mechanisms:

- Inhibition of Protein Kinases: It has been identified as part of a new class of inhibitors targeting protein kinases, which play a crucial role in cell proliferation and survival. Such inhibitors are particularly relevant in the treatment of cancers, including acute myeloid leukemia .

- Structure-Activity Relationship Studies: Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the micromolar range against human cancer cell lines like MCF-7 and HepG2, suggesting effective growth inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | HT29 | 2.01 | Inhibits cell proliferation |

| Compound 47 | MV4-11 | 0.25 | Induces apoptosis |

| (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate | Various | Potential kinase inhibition |

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties:

- Broad Spectrum Activity: Thiazole derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound 25d | S. aureus | 6.25 | Comparable to chloramphenicol |

| Compound 27e | E. faecalis | 31.25 | More potent than spectinomycin |

Neurological Disorders

Emerging research suggests that compounds with thiazole structures may also be beneficial in treating neurological disorders:

- Anticonvulsant Properties: Certain thiazole derivatives have demonstrated anticonvulsant activity in animal models, indicating potential for use in epilepsy treatment . The structure of this compound may contribute similarly due to its ability to interact with neurotransmitter systems.

Case Study 1: Cancer Cell Line Inhibition

In a study evaluating the effects of various thiazole derivatives on cancer cell lines, it was found that several compounds exhibited significant growth inhibition at low concentrations. The results indicated that the presence of specific substituents on the thiazole ring enhances antiproliferative activity, supporting the hypothesis that this compound could be developed further for cancer therapies.

Case Study 2: Antimicrobial Testing

A series of tests conducted on thiazole derivatives against multiple bacterial strains revealed that some compounds were effective at concentrations lower than traditional antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- N-Boc-hydroxylamine

Uniqueness

Compared to similar compounds, ®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

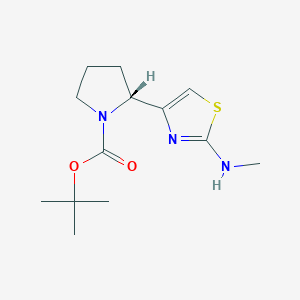

Chemical Structure

The compound can be described by the following structural formula:

This compound features a pyrrolidine ring substituted with a thiazole moiety, which is known for various biological activities.

Research indicates that compounds similar to this compound may exert their effects primarily through the inhibition of specific protein kinases. In particular, thiazole derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to the suppression of cancer cell proliferation, making these compounds potential candidates for cancer therapy .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits CDK4 and CDK6, leading to reduced cell proliferation in cancer cells. |

| Antimicrobial Activity | Potential antibacterial properties against gram-positive and gram-negative bacteria. |

| Neuroprotective Effects | May protect neuronal cells from apoptosis in neurodegenerative diseases. |

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that thiazole-based compounds significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest at the G1 phase through CDK inhibition . The results indicated a dose-dependent relationship between compound concentration and inhibitory effect.

- Antimicrobial Evaluation : In vitro studies revealed that similar thiazole derivatives exhibited strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest a potential role for this compound in treating infections caused by antibiotic-resistant bacteria.

- Neuroprotective Studies : Research has indicated that thiazole derivatives may also provide neuroprotective effects by modulating signaling pathways involved in neuronal survival. For instance, they were shown to reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-6-10(16)9-8-19-11(14-4)15-9/h8,10H,5-7H2,1-4H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYDFOIIPQZMG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.